Trioctylmethylammonium chloride (CAS: 5137-55-3), widely known in industry as Aliquat 336, is a highly lipophilic quaternary ammonium salt that functions as a robust phase-transfer catalyst (PTC) and a liquid anion exchanger. Unlike symmetrically substituted ammonium salts, its asymmetric structure (three octyl/decyl chains and one methyl group) disrupts crystal lattice formation, rendering it a viscous room-temperature ionic liquid (RTIL). This liquid state, combined with its permanent cationic charge and extreme organophilicity, makes it highly valuable for solvent-free biphasic catalysis, hydrometallurgical solvent extraction, and the formulation of supported liquid membranes. For procurement and process chemistry, its primary value lies in its ability to remain strictly in the organic phase during aqueous workups, enabling continuous recycling without the effluent losses typical of lighter, more water-soluble ammonium salts .
Substituting Trioctylmethylammonium chloride with generic phase-transfer catalysts like tetrabutylammonium bromide (TBAB) or tertiary amines like trioctylamine (TOA) introduces severe process inefficiencies. TBAB possesses significant aqueous solubility; during biphasic reactions, it partitions heavily into the aqueous effluent, leading to irreversible catalyst loss, higher replenishment costs, and complex wastewater treatment . Conversely, tertiary amines like TOA require strict acidic pre-equilibration to become protonated and active for anion exchange, failing entirely in neutral or alkaline extraction conditions [1]. Furthermore, replacing it with the structurally similar but symmetric tetraoctylammonium bromide (TOAB) introduces a solid reagent (melting point ~95 °C) that necessitates volatile co-solvents, thereby increasing mass intensity and fundamentally altering the phase dynamics of solvent-free or neat extraction systems [2].
In the heterogeneous biphasic oxidation of n-octanol by aqueous permanganate, the choice of phase-transfer catalyst drastically impacts the reaction kinetics. Trioctylmethylammonium chloride provides an enhancement factor of 7.0, significantly outperforming lighter, more water-soluble quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC). This superior performance is driven by its extreme lipophilicity, which allows it to efficiently shuttle the permanganate anion into the organic phase where the rate-determining oxidation step occurs [1].
| Evidence Dimension | Reaction rate enhancement factor |
| Target Compound Data | Enhancement factor: 7.0 |
| Comparator Or Baseline | TBAB (4.4) and TEBAC (2.8) |
| Quantified Difference | 59% higher reaction enhancement than TBAB and 150% higher than TEBAC. |
| Conditions | Heterogeneous two-liquid phase oxidation of n-octanol using quaternary ammonium permanganate. |
Procurement of this specific catalyst directly translates to faster cycle times and higher reactor throughput in industrial biphasic oxidations.
When extracting carboxylic acids or anionic metal complexes from aqueous streams, tertiary amines like Alamine 336 (trioctylamine) only extract the undissociated acid and require low pH for protonation. In contrast, Trioctylmethylammonium chloride, being a permanently charged quaternary ammonium salt, extracts both dissociated and undissociated forms. Experimental data demonstrates that it maintains higher distribution coefficients (KD) across a much wider pH range (pH 2.0 to 8.5) compared to tertiary amines, which lose efficacy entirely as pH increases into neutral or alkaline territories [1].
| Evidence Dimension | Distribution coefficient (KD) across pH ranges |
| Target Compound Data | High KD maintained across pH 2.0 to 8.5 |
| Comparator Or Baseline | Trioctylamine (Extracts only undissociated forms; KD drops significantly at higher pH) |
| Quantified Difference | Maintained extraction capability up to pH 8.5, whereas tertiary amines require continuous acidic pre-equilibration. |
| Conditions | Reactive extraction of aqueous glutaric acid at varying equilibrium pH (2.0 to 8.5). |
Eliminates the need for continuous acid dosing and pH adjustment during extraction workflows, simplifying process control and reducing reagent costs.
A critical failure point in industrial phase-transfer catalysis is the loss of the catalyst into the aqueous waste stream. While standard catalysts like tetrabutylammonium bromide (TBAB) partition significantly into water during product workup, Trioctylmethylammonium chloride is highly organophilic. In dehydrohalogenation and alkylation processes, it remains strictly in the organic phase or forms a distinct third intermediate phase, allowing the product to be distilled off while the catalyst is retained and recycled with near-zero aqueous loss .
| Evidence Dimension | Aqueous phase partitioning / Catalyst loss |
| Target Compound Data | Retained strictly in the organic phase or third phase |
| Comparator Or Baseline | Tetrabutylammonium bromide (TBAB) (Partitions into aqueous phase) |
| Quantified Difference | Near-complete organic retention vs. high aqueous loss requiring constant catalyst replenishment. |
| Conditions | Biphasic organic synthesis with aqueous NaOH and subsequent product distillation. |
Ensures economic viability for continuous processes by enabling simple catalyst recycling and preventing costly wastewater contamination.
For applications requiring neat catalysts or supported liquid membranes, the physical state of the extractant is paramount. Symmetrical quaternary salts like tetraoctylammonium bromide (TOAB) are solids at room temperature (melting point ~95–98 °C) and require volatile organic solvents for deployment. The asymmetrical structure of Trioctylmethylammonium chloride disrupts crystal lattice formation, rendering it a viscous liquid at room temperature (melting point < -20 °C). This allows it to be used as a pure room-temperature ionic liquid (RTIL) solvent or directly impregnated into porous membrane supports without precipitation risks[1].
| Evidence Dimension | Melting point / Physical state |
| Target Compound Data | Viscous liquid, MP < -20 °C |
| Comparator Or Baseline | Tetraoctylammonium bromide (TOAB) (Solid, MP 95–98 °C) |
| Quantified Difference | >115 °C difference in melting point, enabling room-temperature liquid handling. |
| Conditions | Standard laboratory and industrial handling conditions (20–25 °C, 1 atm). |
Allows buyers to eliminate volatile co-solvents in extraction processes and prevents catalyst crystallization in continuous flow or membrane systems.
Ideal for oxidations, alkylations, and dehydrohalogenations where catalyst recyclability is mandatory. Its extreme organophilicity ensures it stays in the organic phase, allowing the product to be distilled and the catalyst reused without the aqueous effluent losses associated with TBAB.
The preferred liquid anion exchanger for recovering transition metals and anionic complexes from aqueous streams. Its permanent cationic charge allows it to operate effectively across a broad pH range without the continuous acidic pre-equilibration required by tertiary amines like TOA[1].
Highly suited as a mobile carrier for impregnating porous polymer membranes in continuous ion transport. Its room-temperature liquid state prevents crystallization inside the membrane pores, a common failure mode when using solid symmetric salts like TOAB [2].
Corrosive;Acute Toxic;Irritant;Environmental Hazard